2'-TBDMS-rU

RNA Synthesis Oligonucleotide Manufacturing Solid-Phase Chemistry

2'-TBDMS-rU is the foundational, industry-standard building block for solid-phase RNA oligonucleotide synthesis, utilizing the mature and extensively validated TBDMS protection strategy. It uniquely de-risks large-scale GMP manufacturing of siRNA and antisense therapeutics with deep regulatory precedent and optimized supply chains. This nucleoside is engineered for robust, high-yield synthesis of oligos up to 60 nucleotides and is the only viable choice for workflows requiring both DMT-ON purification and compatibility with UltraMild base deprotection protocols. Choose 2'-TBDMS-rU for proven process consistency and scalability.

Molecular Formula C15H26N2O6Si
Molecular Weight 358.46 g/mol
CAS No. 54925-71-2
Cat. No. B150670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-TBDMS-rU
CAS54925-71-2
Molecular FormulaC15H26N2O6Si
Molecular Weight358.46 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1
InChIKeyAYQZFVZTNUOLCQ-OJAKKHQRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-TBDMS-rU (CAS 54925-71-2): Industry-Standard RNA Building Block for Oligonucleotide Synthesis and Therapeutic Manufacturing


2'-TBDMS-rU (2'-O-tert-Butyldimethylsilyl-ribouridine, CAS 54925-71-2) is a protected ribonucleoside that serves as the foundational building block for the chemical synthesis of RNA oligonucleotides via the solid-phase phosphoramidite method [1]. The tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position prevents undesired branching and chain scission during the iterative coupling cycles, ensuring the correct 3'-5' phosphodiester backbone is formed [2]. This compound is typically supplied as the fully protected 5'-O-DMT-2'-O-TBDMS-3'-phosphoramidite derivative (CAS 118362-03-1) which is compatible with automated DNA/RNA synthesizers . The TBDMS strategy, pioneered by Ogilvie and colleagues, remains the most widely adopted and extensively validated approach for both research-grade and large-scale therapeutic RNA production [3].

Why 2'-TBDMS-rU Cannot Be Simply Substituted: Critical Performance Gaps Versus Alternative 2'-OH Protecting Chemistries


The 2'-OH protecting group is not a modular, interchangeable component; it fundamentally dictates every critical parameter of an RNA synthesis campaign, from the achievable oligo length and yield to the post-synthetic processing burden and final product integrity. While the TBDMS group is the historical standard, newer chemistries like TOM (triisopropylsilyloxymethyl) and ACE (bis(2-acetoxyethoxy)methyl) were specifically developed to address its inherent limitations—namely, the steric hindrance that reduces coupling efficiency and the harsh, protracted fluoride-mediated deprotection that can degrade sensitive RNA [1]. Generic substitution of a TBDMS phosphoramidite with a TOM or ACE monomer without a full re-optimization of the synthesis cycle, deprotection protocol, and purification workflow will almost invariably lead to lower crude purities, higher failure-sequence burdens, and in the worst case, complete synthesis failure due to incomplete desilylation or backbone cleavage [2]. Furthermore, 2'-TBDMS-rU is distinguished from permanently modified 2'-O-methyl-uridine, which is incorporated for nuclease resistance in antisense oligos, not as a transient protecting group for standard RNA synthesis . Thus, the selection of 2'-TBDMS-rU over its alternatives is a deliberate engineering decision that balances its mature, robust, and widely compatible manufacturing profile against the specific limitations it imposes on sequence length and deprotection time [3].

Quantitative Head-to-Head Comparison: 2'-TBDMS-rU Versus Closest Analogs in Critical Performance Dimensions


Coupling Efficiency Deficit: TBDMS Underperforms TOM by a Cumulative Yield Gap That Defines the Length Limit for Routine Synthesis

In a controlled, side-by-side comparison on an ABI 394 synthesizer using a 20mer test sequence (5'-UUG UUC UUA UUG UUC UUA UU-3'), the TOM-protected phosphoramidites exhibited higher coupling efficiency than the TBDMS-protected phosphoramidites [1]. While TBDMS monomers are synthesis-tested to a minimum of 97% per coupling , the lower steric hindrance of the TOM group results in an average stepwise efficiency closer to 99% [2]. This ~2% per-step difference compounds exponentially: for a 60mer, the theoretical cumulative yield with TBDMS chemistry is approximately 16% (0.97^60), compared to approximately 55% (0.99^60) for TOM chemistry, a >3-fold difference in crude yield [3]. This directly explains why TOM chemistry is recommended for sequences >60 nucleotides, while TBDMS remains viable and cost-effective for shorter oligonucleotides [4].

RNA Synthesis Oligonucleotide Manufacturing Solid-Phase Chemistry

Deprotection Speed: TEA·3HF Removes TBDMS Groups in 1 Hour Versus 2+ Hours with TBAF, Accelerating Manufacturing Turnaround

The removal of the 2'-TBDMS group is the most critical and time-consuming post-synthetic step for RNA. A direct comparison of desilylating agents on the model substrate all-2'-O-TBDMS-(Up)20U demonstrated that neat triethylamine trihydrofluoride (TEA·3HF) achieves complete deprotection within 1 hour, whereas the traditional 1 M tetrabutylammonium fluoride (TBAF) in THF requires 2 hours for complete reaction and may leave residual silyl groups on longer sequences [1]. Furthermore, TBAF's efficiency is highly sensitive to moisture, leading to inconsistent results, while TEA·3HF is robust to up to 5.8% w/w water content without loss of activity . This 2-fold or greater reduction in deprotection time directly translates to accelerated process cycle times and higher manufacturing throughput for TBDMS-based RNA synthesis [2].

RNA Deprotection Process Chemistry Therapeutic Oligonucleotide Manufacturing

Monomer Purity: Commercial DMT-2'-O-TBDMS-rU Phosphoramidite Achieves ≥99.0% HPLC Purity, Exceeding Common ≥98.0% Benchmarks

The purity of the input phosphoramidite monomer is a primary determinant of final oligonucleotide purity, especially for long sequences or those destined for therapeutic use. Commercially available DMT-2'-O-TBDMS-rU phosphoramidite (CAS 118362-03-1) from high-quality suppliers is specified to a purity of ≥99.0% by reversed-phase HPLC and ≥99% by 31P-NMR, with single impurity levels ≤0.5% . This specification is superior to the more common commercial benchmark of ≥98.0% HPLC purity for generic nucleosides . The additional ~1% purity at the monomer level reduces the accumulation of deletion sequences and failure products, which is particularly critical for the synthesis of long, biologically active RNAs and for minimizing the burden on downstream purification steps in a GMP manufacturing environment [1].

Nucleoside Quality Control GMP Manufacturing Oligonucleotide Therapeutics

Backbone Integrity Risk: TBDMS Group Is Prone to 2'-to-3' Migration Under Basic Conditions, Forming Non-Natural 2'-5' Linkages Absent in TOM Chemistry

A known limitation of the 2'-O-TBDMS protecting group is its tendency to undergo 2'- to 3'-migration under the basic conditions used for nucleobase deprotection and cleavage from the solid support [1]. This migration exposes the 2'-OH, allowing it to participate in subsequent coupling cycles and leading to the formation of non-natural 2'-5' phosphodiester linkages [2]. These linkages are not biologically active and represent a difficult-to-remove impurity in the final product. In contrast, the 2'-O-TOM group features an oxymethyl spacer that prevents this migration, ensuring that only the desired 3'-5' backbone is formed [3]. This fundamental difference in chemical stability directly impacts the sequence fidelity and biological activity of the synthesized RNA, particularly for longer oligos where the cumulative exposure to basic conditions is greater [4].

RNA Side Reactions Sequence Fidelity Oligonucleotide Impurity Profiling

Optimal Use Cases for 2'-TBDMS-rU: Where Its Mature Manufacturing Profile Outweighs Its Limitations


Routine Synthesis of Short to Medium RNA Oligonucleotides (≤60 nt)

Given the cumulative yield penalty of TBDMS chemistry for longer sequences [1], its optimal application space is firmly in the synthesis of oligonucleotides up to 60 nucleotides in length. This encompasses the vast majority of research needs, including siRNA duplexes, miRNA mimics, antisense oligonucleotides (ASOs), PCR primers and probes, and structural biology substrates. In this length regime, the robust, well-understood, and highly optimized TBDMS synthesis cycle delivers reliable yields and purities without the need for specialized, often more expensive, TOM or ACE monomers and their associated, sometimes proprietary, deprotection protocols [2].

Large-Scale Therapeutic Oligonucleotide Manufacturing with Optimized Deprotection

Despite the advent of newer chemistries, the TBDMS strategy remains the cornerstone of large-scale GMP manufacturing for many RNA therapeutics, particularly siRNA and antisense drugs [3]. This is due to the extensive regulatory precedent, deep vendor supply chains, and the development of robust, scalable deprotection methods using TEA·3HF, which mitigates the lengthy TBAF deprotection bottleneck [4]. For established therapeutic programs, the cost and time associated with re-developing and re-validating a manufacturing process around a newer chemistry often outweigh the theoretical yield advantages for a given target sequence. 2'-TBDMS-rU thus provides a de-risked, high-reliability building block for commercial-scale production where process consistency and regulatory acceptance are paramount .

Synthesis of RNA Containing Base-Labile Modifications or Conjugates

The standard TBDMS deprotection protocol, particularly when using methylamine or AMA (ammonium hydroxide/methylamine), is sufficiently mild for many applications but can be problematic for nucleosides with sensitive modifications (e.g., certain fluorescent dyes, biotin, or fragile natural modifications). For these scenarios, the 'UltraMild' TBDMS phosphoramidite sets are specifically designed [5]. These utilize phenoxyacetyl (Pac) and acetyl protecting groups that can be removed under very mild conditions (e.g., 0.05M potassium carbonate in methanol at room temperature), preserving the integrity of the labile modification while still leveraging the core TBDMS 2'-protection strategy. This makes 2'-TBDMS-rU the only viable choice when both a standard 2'-OH protecting group and compatibility with UltraMild base deprotection are required [6].

Legacy and Established Workflows Requiring DMT-ON Purification

Many established high-throughput synthesis and purification workflows rely on the 'DMT-ON' strategy, where the final 5'-dimethoxytrityl (DMT) group is left on the full-length oligo to facilitate purification by reverse-phase HPLC or cartridge methods. The TBDMS chemistry is uniquely compatible with this approach, as the DMT group is stable to the synthesis cycle and can be retained through cleavage and deprotection. Recent technical advances have further optimized the workup to prevent premature detritylation, ensuring high recovery of the desired full-length, DMT-on product [7]. This compatibility is a significant logistical advantage for core facilities and industrial labs with entrenched, validated purification protocols that are not easily adapted to the DMT-off purification schemes often required by ACE or some TOM workflows [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-TBDMS-rU

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.